

minimizing dithiazanine iodide experimental toxicity

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Compound Focus: Dithiazanine Iodide

CAS No.: 514-73-8

Cat. No.: S526335

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Dithiazanine Iodide: Toxicity Profile & Safety Data

Understanding the compound's known toxicity is the first step in designing safe experiments. The table below summarizes critical safety information.

| Aspect | Details and Quantitative Data |
|------------------|---|
| General Toxicity | Considered a toxic anthelmintic; can be lethal at specific doses [1] [2]. |

| **Lethal Dose 50% (LD50)** | **Rat (oral):** 165-192 mg/kg [1] | **Mouse (oral):** 4-16 mg/kg [1] | | **Known Target Organs** | Liver and kidneys [1]. | | **Common Side Effects** | Vomiting and diarrhea are frequent; low percentage of animals killed by 20 mg/kg/day dose within 3 days [1]. | | **Human Toxicity** | Associated with several fatal cases of severe acidosis and shock; has been withdrawn from some markets [2]. |

Frequently Asked Questions (FAQs)

Q1: What is a safe starting dose for in vivo experiments? A safe starting point is the **lowest effective dose reported** in literature. For dogs, this is **6.6 to 11 mg/kg per day** for 7 days [1]. Given the significant species

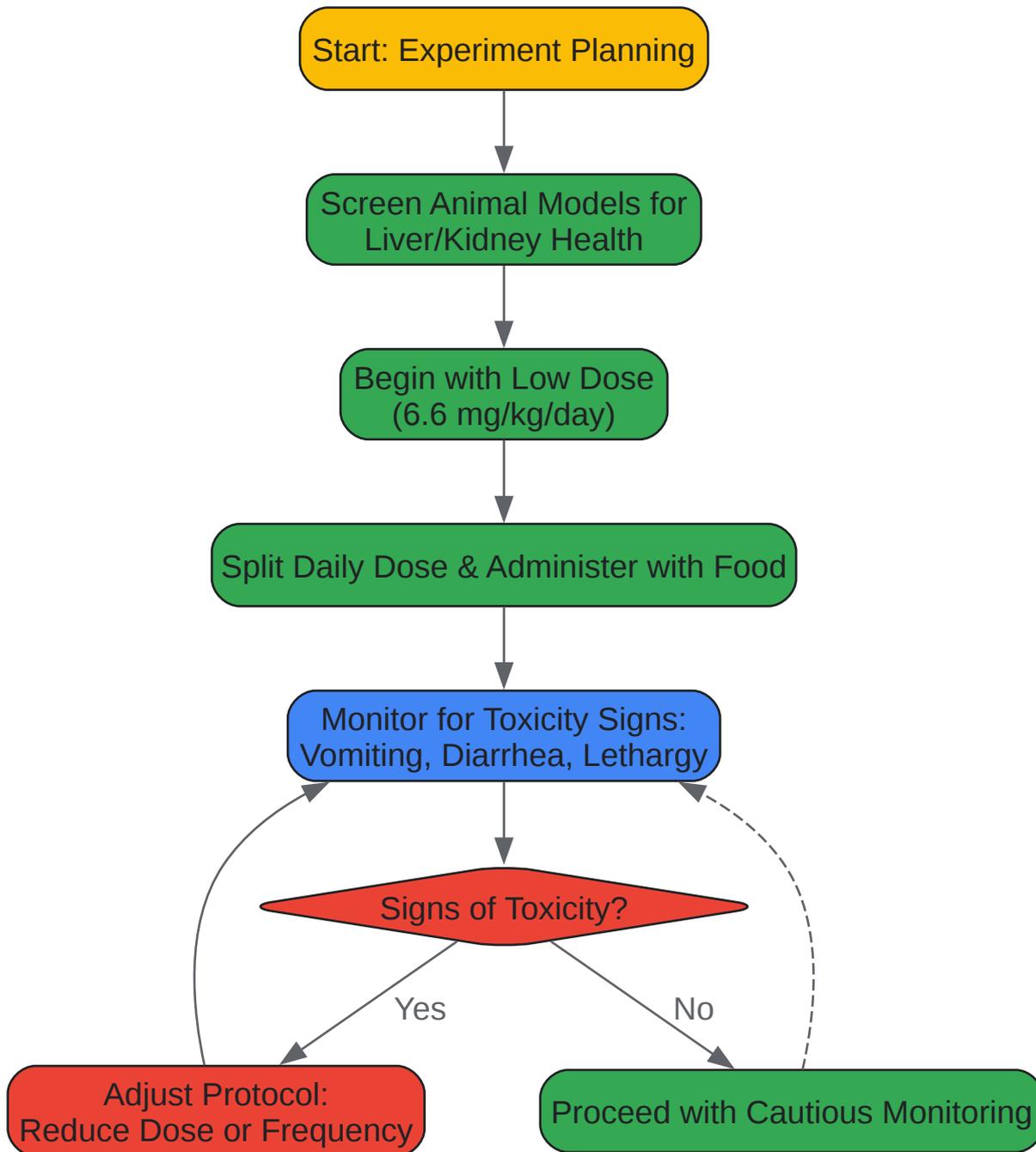
difference in LD50 (especially the high sensitivity in mice), it is crucial to begin at the lower end of this range and conduct careful pilot studies for your specific model.

Q2: How can I mitigate gastrointestinal (GI) side effects? Research indicates that splitting the daily dose can reduce side effects. A proven method is to administer **3.3 mg/kg twice daily** with feeding [1]. Administering the compound **during or immediately after feeding** may also help minimize GI distress [1].

Q3: Are there any pre-existing health conditions that increase risk? Yes. Evidence suggests that animals with pre-existing **liver or kidney disease (hepatorenal disease)** may be at a significantly higher risk of severe, fatal toxicity [1]. Screening your experimental models for baseline organ function is highly recommended.

Recommended Experimental Workflow for Toxicity Mitigation

This workflow outlines a step-by-step approach to safely plan, execute, and monitor experiments involving **Dithiazanine Iodide**.



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Key Technical Protocols from Literature

Here are specific methodologies cited in research that can be directly applied to your experimental design.

- **Dosing Protocol for Intestinal Nematodes:** For canine whipworms, pinworms, and hookworms, the recommended protocol is **6.6-11 mg/kg administered orally daily for 7 days**. If the target (e.g., circulating microfilariae) is still present after one week, the dose may be carefully increased to **11 mg/kg daily for a maximum of 10 additional days** [1].
- **Solubility and Formulation for In Vitro/In Vivo Use:** **Dithiazanine iodide** has a solubility of approximately **~16.67 mg/mL (~32.15 mM) in DMSO** [1]. For in vivo injections, one recommended formulation is: **DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45** [1]. For oral administration in animals, a common method is to suspend the compound in **0.5% Carboxymethyl cellulose (CMC Na)** solution [1].

Critical Warning on Human Exposure

Dithiazanine iodide is approved for veterinary use and **can be lethal to humans** at oral doses of **4 to 16 mg/kg** [3]. It is classified as "**for research use only, not for human use**" [1]. You must enforce strict safety protocols, including the use of personal protective equipment (PPE) to prevent accidental ingestion, inhalation, or skin contact.

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